Fluo 3-AM

Descripción general

Descripción

Fluo 3-AM is a cell-permeant fluorescent dye used for measuring intracellular calcium levels. It is the acetoxymethyl ester form of Fluo-3, which becomes fluorescent upon binding to calcium ions. This property makes it particularly useful for live-cell imaging and studying cellular processes regulated by calcium ions .

Aplicaciones Científicas De Investigación

Fluo 3-AM is widely used in various scientific research fields:

Chemistry: Used to study calcium ion dynamics in chemical reactions.

Medicine: Utilized in pharmacological screening to assess the effects of drugs on calcium signaling pathways.

Industry: Applied in high-throughput screening assays for drug discovery and development.

Mecanismo De Acción

Target of Action

Fluo-3 AM is a commonly used fluorescent probe for detecting intracellular calcium ion concentration . The primary target of Fluo-3 AM is the calcium ion (Ca2+) present within the cell . Calcium ions play a crucial role in various cellular processes, including neurotransmitter release, muscle contraction, and signal transduction of Gq-type G protein-coupled receptors .

Mode of Action

Fluo-3 AM is a cell-permeable fluorescent dye . Once it penetrates the cell membrane and enters the cell, it is cleaved by intracellular esterases to form Fluo-3, which is then retained within the cell . When it binds with intracellular calcium ions, it can produce strong fluorescence .

Biochemical Pathways

Fluo-3 AM is involved in the calcium signaling pathway. Upon binding with calcium ions, the fluorescence of Fluo-3 increases significantly, allowing the detection of changes in intracellular calcium ion concentrations . This change in fluorescence can be detected using confocal laser scanning microscopes or flow cytometers .

Pharmacokinetics

The pharmacokinetics of Fluo-3 AM involves its absorption, distribution, metabolism, and excretion (ADME) properties. Fluo-3 AM is soluble in DMSO and can penetrate the cell membrane due to its lipophilic nature . Once inside the cell, it is metabolized by intracellular esterases into Fluo-3

Result of Action

The result of Fluo-3 AM’s action is the generation of a strong fluorescence signal upon binding with intracellular calcium ions . This fluorescence can be detected and quantified, providing a measure of the intracellular calcium ion concentration . This allows researchers to monitor calcium signaling events within the cell .

Action Environment

The action of Fluo-3 AM can be influenced by various environmental factors. For instance, the fluorescence of the dye can be quenched if exposed to light, so it is recommended to avoid light exposure as much as possible . Additionally, the compound is sensitive to temperature and can solidify at low temperatures . Therefore, it is recommended to warm the compound to room temperature before use . The compound is also sensitive to moisture, and it is recommended to store it in a dry environment .

Análisis Bioquímico

Biochemical Properties

Fluo 3-AM is almost nonfluorescent at resting calcium levels, but fluorescence levels increase 40-fold upon calcium binding . It is used to study calcium signaling events in the context of live cell imaging .

Cellular Effects

This compound is used to analyze the role of calcium mobilizations in cell-cell communication and coordinated cellular motility in the context of wound healing . It is also used to study the effects of changes in the intracellular concentration of calcium ions on cellular function .

Molecular Mechanism

This compound is nonfluorescent until it is hydrolyzed by the cell . Once inside the cell, it is cleaved by cytosolic esterases, trapping the indicator in the cell . Upon binding with calcium, it exhibits a significant increase in fluorescence .

Temporal Effects in Laboratory Settings

The fluorescence intensity of this compound in response to nuclear and cytoplasmic calcium in adherent cells can be influenced by loading and de-esterification temperatures . Cold loading and room temperature de-esterification treatment of Fluo-3 AM selectively yield brighter nucleus in adherent cells .

Metabolic Pathways

This compound is involved in calcium signaling pathways. It is used to study the role of calcium ions in regulating enzyme and protein activity .

Transport and Distribution

This compound penetrates the cell membrane and enters the cell . Once inside, it is cleaved by esterases and retained within the cell .

Subcellular Localization

Upon entering the cell, this compound is cleaved by esterases to form Fluo-3, which is then retained within the cell . The fluorescence of Fluo-3 is almost non-existent when unbound, but it exhibits strong fluorescence when bound to calcium ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluo 3-AM is synthesized by esterifying Fluo-3 with acetoxymethyl groups. The esterification process involves reacting Fluo-3 with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often purified using chromatographic techniques and stored under anhydrous conditions to prevent hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: Fluo 3-AM undergoes hydrolysis once inside the cell. Intracellular esterases cleave the acetoxymethyl ester groups, converting this compound into its active form, Fluo-3 .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by intracellular esterases.

Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for cell loading.

Major Products: The major product formed from the hydrolysis of this compound is Fluo-3, which binds to calcium ions and exhibits fluorescence .

Comparación Con Compuestos Similares

- Fluo-4

- Cal-520

- Indo-1

- Fura-2

Propiedades

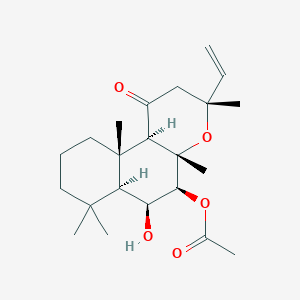

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJRSUWJSRKGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H46Cl2N2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583776 | |

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121714-22-5 | |

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)